molecular formula C15H16N4O2S B12160387 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B12160387
M. Wt: 316.4 g/mol
InChI Key: GAMCYGMITIQSIM-UHFFFAOYSA-N
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Description

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, which includes a thiadiazole ring and an indole moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

  • Methoxymethylation: : The thiadiazole ring is then functionalized with a methoxymethyl group. This can be achieved by reacting the thiadiazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Indole Derivative Preparation: : The indole moiety is prepared by methylating indole at the nitrogen position using methyl iodide in the presence of a base.

  • Coupling Reaction: : The final step involves coupling the methoxymethylated thiadiazole with the indole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative greener solvents and reagents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the thiadiazole ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. The presence of both the thiadiazole and indole moieties contributes to its biological activity, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatile reactivity allows for the production of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(5-(Chloromethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(5-(Methyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Uniqueness

N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to penetrate biological membranes, making it more effective as a therapeutic agent. Additionally, the combination of the thiadiazole and indole moieties provides a unique scaffold for the development of new bioactive compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C15H16N4O2S/c1-19-8-10(11-5-3-4-6-12(11)19)7-13(20)16-15-18-17-14(22-15)9-21-2/h3-6,8H,7,9H2,1-2H3,(H,16,18,20)

InChI Key

GAMCYGMITIQSIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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